molecular formula C20H25BO3 B1375576 2-(4-(Benzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1257078-80-0

2-(4-(Benzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1375576
CAS RN: 1257078-80-0
M. Wt: 324.2 g/mol
InChI Key: OVDZZKAGMVSQSX-UHFFFAOYSA-N
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Description

The compound “2-(4-(Benzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester derivative. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a boronic ester group attached to an aromatic ring, which is further substituted with a benzyloxy and a methyl group . Techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement could be used for structural elucidation .


Chemical Reactions Analysis

Boronic esters are known to participate in various types of chemical reactions, most notably cross-coupling reactions such as the Suzuki-Miyaura reaction . They can also undergo transmetallation reactions with other metal species.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the boronic ester group, the aromatic ring, and the substituents on the aromatic ring .

Scientific Research Applications

Antioxidant and Antimicrobial Studies

The related Schiff base ligands derived from similar benzyloxy compounds have shown significant in vitro antioxidant and antimicrobial activities . These properties suggest potential applications in developing new antioxidants and antimicrobial agents.

Anticancer Research

Benzimidazole derivatives, which can be synthesized using similar benzyloxy compounds, have been studied for their anticancer properties . The presence of substituent groups like the benzyloxy group has been found to influence the bioactivity against cancer cell lines such as A549 (lung), MDA-MB-231 (breast), and PC3 (prostate) .

Peptide Synthesis

The presence of a benzyloxy group in a molecule can make it a potential building block for the synthesis of peptides . These molecules are chains of amino acids that are fundamental to biological processes and can be used in the development of peptide-based drugs.

Asymmetric Synthesis

Compounds containing the benzyloxy moiety have been used in asymmetric synthesis to create chiral molecules. These molecules are important in the pharmaceutical industry as many drugs need to be in a specific chiral form to be effective.

Mechanism of Action

Target of Action

The compound “2-(4-(Benzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a type of organoboron reagent. Organoboron reagents are widely used in Suzuki–Miyaura (SM) cross-coupling reactions . The primary targets of this compound are the transition metal catalysts used in SM coupling reactions .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound transfers an organic group to a transition metal catalyst . This interaction results in the formation of a new carbon-carbon bond, which is a key step in SM coupling reactions .

Biochemical Pathways

The compound is involved in the SM coupling reaction pathway . This pathway is a type of carbon-carbon bond-forming reaction, which is crucial for the synthesis of various organic compounds . The downstream effects of this pathway include the formation of biaryl compounds, which are important structures in many natural products and pharmaceuticals .

Pharmacokinetics

Like other organoboron compounds, it is expected to have good stability and reactivity, which are important for its role in sm coupling reactions . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are currently unknown and require further investigation.

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond through SM coupling reactions . This can lead to the synthesis of various organic compounds, including biaryl compounds . These compounds have a wide range of applications in fields such as medicinal chemistry and materials science .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the efficiency of SM coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a base . Additionally, the stability of the compound can be influenced by factors such as pH and temperature .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound to minimize risk .

Future Directions

The future research directions for this compound could be numerous, depending on the field of interest. For example, if the compound shows promising biological activity, future research could focus on further elucidating its mechanism of action, optimizing its structure for improved activity, or investigating its potential as a therapeutic agent .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-methyl-4-phenylmethoxyphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BO3/c1-15-13-17(21-23-19(2,3)20(4,5)24-21)11-12-18(15)22-14-16-9-7-6-8-10-16/h6-13H,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDZZKAGMVSQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Benzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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